molecular formula C5H6N2O B184335 2-Amino-4-hydroxypyridine CAS No. 33631-05-9

2-Amino-4-hydroxypyridine

Cat. No.: B184335
CAS No.: 33631-05-9
M. Wt: 110.11 g/mol
InChI Key: HQNIMNQVKVPZES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The common method for preparing 2-Amino-4-hydroxypyridine involves the reduction of pyridine-2,6-dione. The process typically includes dissolving pyridine-2,6-dione in an alcohol solvent, adding ammonia and hydrogen gas, and then reacting under appropriate temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, amino-pyridines, and hydroxypyridines .

Scientific Research Applications

2-Amino-4-hydroxypyridine is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including cardiovascular drugs.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxypyridine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The compound’s hydroxyl and amino groups play a crucial role in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxypyridine
  • 2-Amino-4-methylpyridine
  • 2-Amino-6-hydroxypyridine

Comparison

2-Amino-4-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to 2-Amino-3-hydroxypyridine, it has different reactivity and binding characteristics due to the position of the hydroxyl group .

Properties

IUPAC Name

2-amino-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNIMNQVKVPZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356256
Record name 2-amino-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33623-18-6, 33631-05-9
Record name 2-Amino-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33623-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-hydroxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-amino-4-hydroxypyridine influence its reactivity with strong bases?

A1: [] The presence of both a hydroxyl group and an amino group in the 2- and 4- positions respectively significantly impacts the reactivity of this compound with strong bases like potassium amide. Research demonstrates that these reactions can lead to a variety of outcomes, including:

    Q2: Can this compound and its derivatives act as corrosion inhibitors?

    A2: [] Yes, research indicates that this compound and its azo derivatives show promise as corrosion inhibitors for carbon steel in acidic environments. These compounds, particularly those with electron-donating substituents, exhibit good inhibition efficiency, with some reaching up to 81% inhibition at a concentration of 1x10-3 M in 1M HCl solutions. The inhibition mechanism is likely related to the adsorption of these compounds onto the metal surface, forming a protective layer that hinders the corrosion process.

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